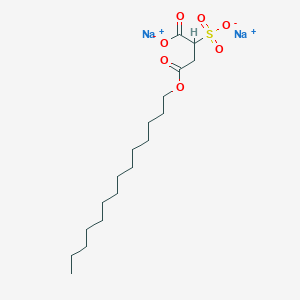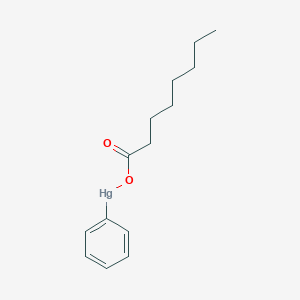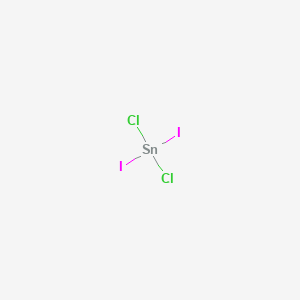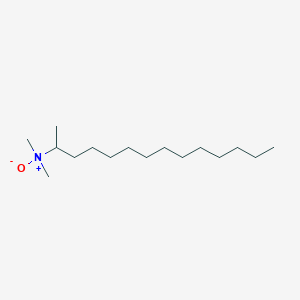
2-Tetradecanamine, N,N-dimethyl-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetradecanamine, N,N-dimethyl-, N-oxide is a compound that has gained a lot of attention in scientific research due to its unique chemical properties and potential applications. This compound is commonly referred to as TMAO and is a derivative of choline, a nutrient that is essential for human health. TMAO has been found to play a crucial role in many physiological processes and has been studied extensively in recent years.
Applications De Recherche Scientifique
TMAO has been studied extensively in the fields of cardiovascular disease, kidney disease, and cancer research. TMAO has been found to play a role in the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. TMAO has also been found to be a potential biomarker for kidney disease and a potential therapeutic target for cancer.
Mécanisme D'action
TMAO is thought to exert its effects through the modulation of gut microbiota and the regulation of lipid metabolism. TMAO is produced by gut bacteria from dietary choline and carnitine and is absorbed into the bloodstream. TMAO has been found to promote the accumulation of cholesterol in macrophages and the development of atherosclerosis. TMAO has also been found to regulate lipid metabolism by inhibiting the expression of genes involved in fatty acid oxidation.
Biochemical and Physiological Effects
TMAO has been found to have various biochemical and physiological effects. TMAO has been found to promote the accumulation of cholesterol in macrophages, leading to the development of atherosclerosis. TMAO has also been found to regulate lipid metabolism, leading to the accumulation of triglycerides in the liver. TMAO has been found to be a potential biomarker for kidney disease and a potential therapeutic target for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
TMAO has many advantages for lab experiments, including its stability and solubility in water. TMAO is also readily available and can be synthesized in large quantities. However, TMAO has limitations, including its potential toxicity and the need for specialized equipment for its synthesis.
Orientations Futures
There are many future directions for TMAO research, including the development of new therapies for cardiovascular disease, kidney disease, and cancer. TMAO may also be used as a biomarker for these diseases, allowing for earlier diagnosis and more effective treatment. Further research is needed to fully understand the mechanism of action of TMAO and its potential applications in medicine.
Conclusion
In conclusion, TMAO is a compound that has gained a lot of attention in scientific research due to its unique chemical properties and potential applications. TMAO has been found to play a crucial role in many physiological processes and has been studied extensively in recent years. TMAO has many advantages for lab experiments, including its stability and solubility in water, but also has limitations, including its potential toxicity. There are many future directions for TMAO research, including the development of new therapies for cardiovascular disease, kidney disease, and cancer.
Méthodes De Synthèse
The synthesis of TMAO can be achieved through various methods, including the oxidation of trimethylamine with hydrogen peroxide or the oxidation of choline with dimethyl sulfoxide. The most common method involves the reaction of trimethylamine with oxygen in the presence of a copper catalyst. This method is highly efficient and can produce high yields of TMAO.
Propriétés
Numéro CAS |
13025-82-6 |
|---|---|
Nom du produit |
2-Tetradecanamine, N,N-dimethyl-, N-oxide |
Formule moléculaire |
C16H35NO |
Poids moléculaire |
257.45 g/mol |
Nom IUPAC |
N,N-dimethyltetradecan-2-amine oxide |
InChI |
InChI=1S/C16H35NO/c1-5-6-7-8-9-10-11-12-13-14-15-16(2)17(3,4)18/h16H,5-15H2,1-4H3 |
Clé InChI |
MCCDQLDGOIFDGF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C)[N+](C)(C)[O-] |
SMILES canonique |
CCCCCCCCCCCCC(C)[N+](C)(C)[O-] |
Autres numéros CAS |
13025-82-6 |
Synonymes |
N,N-Dimethyl-2-tetradecanamineN-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





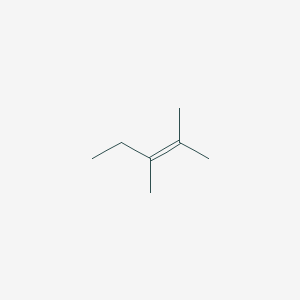
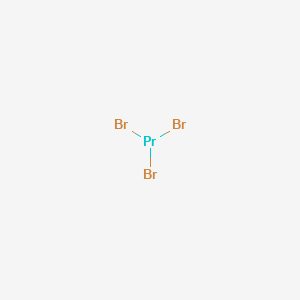
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
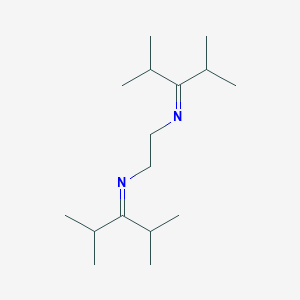
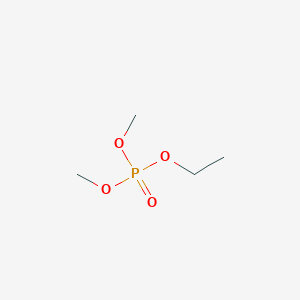
![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
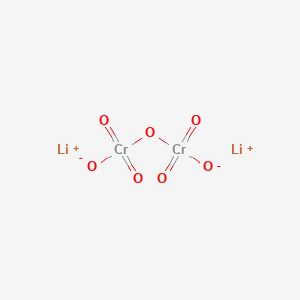
![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
